

# GSK2269557 (Nemiralisib): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nemiralisib hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

## Introduction

GSK2269557, also known as Nemiralisib, is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3K $\delta$ ) isoform. PI3K $\delta$  is a key enzyme in the PI3K/Akt signaling pathway, which plays a crucial role in the activation and proliferation of leukocytes. Due to its restricted expression in immune cells, PI3K $\delta$  has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of GSK2269557, intended for researchers and professionals in the field of drug discovery and development.

# **Chemical Structure and Physicochemical Properties**

GSK2269557 is a small molecule with the IUPAC name 2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5- ((4-isopropylpiperazin-1-yl)methyl)oxazole. Its chemical and physical properties are summarized in the table below.



Property	Value
IUPAC Name	2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole
SMILES String	CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=N NC4=CC(=C3)C5=C6C=CNC6=CC=C5
Molecular Formula	C26H28N6O
Molecular Weight	440.54 g/mol

## **Pharmacological Properties**

GSK2269557 is a highly potent and selective inhibitor of PI3K $\delta$ . Its inhibitory activity against PI3K $\delta$  and other isoforms is detailed in the table below. The high selectivity for the delta isoform over the alpha, beta, and gamma isoforms minimizes the risk of off-target effects.

Parameter	Value
ρΚί (ΡΙ3Κδ)	9.9
pIC50 (PI3Kα)	5.3
pIC50 (PI3Kβ)	5.8
pIC50 (PI3Ky)	5.2

## **Pharmacokinetic Properties**

The pharmacokinetic profile of GSK2269557 has been evaluated in both healthy volunteers and patients with Chronic Obstructive Pulmonary Disease (COPD). A summary of key pharmacokinetic parameters is presented below.

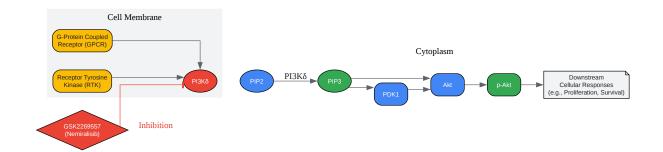


Parameter	Population	Dose	Value
Tmax (hours)	Healthy Japanese Subjects	Single and Repeat Doses	~0.08[1]
Terminal Half-life (hours)	Healthy Japanese Subjects	Single and Repeat Doses	~40[1]
Accumulation Ratio (AUC <sub>0-24</sub> ) on Day 10	Healthy Japanese Subjects	200, 500, 700 μg (repeat doses)	2.4 - 3.0[1]
Accumulation Ratio (Cmax) on Day 10	Healthy Japanese Subjects	200, 500, 700 μg (repeat doses)	1.5 - 1.7[1]
Tmax (hours)	COPD Patients	Multiple Doses	~2

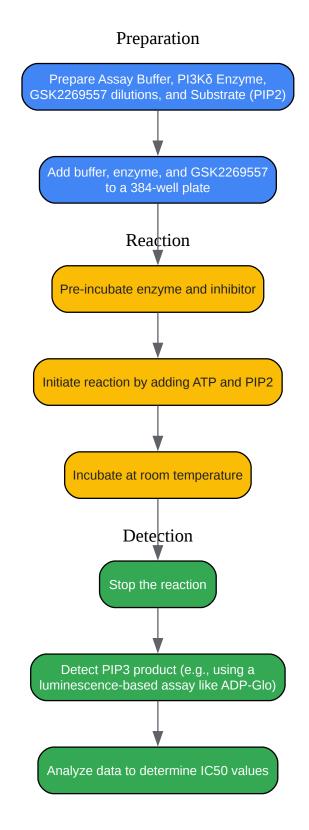
# **Signaling Pathway**

GSK2269557 exerts its therapeutic effect by inhibiting the PI3K/Akt signaling pathway in leukocytes. The following diagram illustrates the canonical pathway and the point of intervention by GSK2269557.



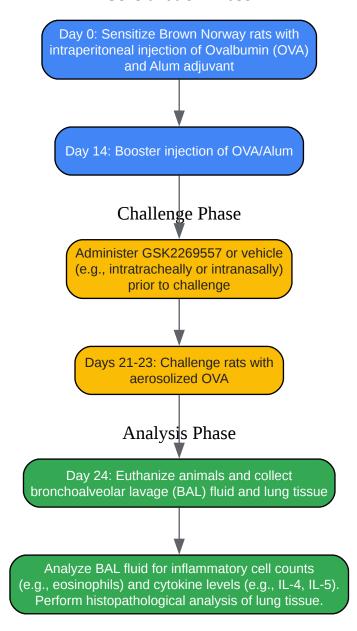








#### Sensitization Phase



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### References

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- To cite this document: BenchChem. [GSK2269557 (Nemiralisib): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609525#gsk2269557-chemical-structure-and-properties]

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